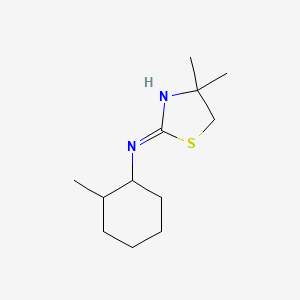![molecular formula C23H30N2O5S2 B2392732 Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 690247-16-6](/img/structure/B2392732.png)
Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with applications across several scientific fields. The molecule features a thiophene ring, sulfonyl group, and azepane ring, contributing to its multifaceted chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate involves multiple steps:
Formation of the Thiophene Ring: : This typically requires a sulfur source, such as thiophene-2-carboxylic acid, which undergoes bromination followed by reaction with alkyl lithium reagents.
Amino Group Addition: : A coupling reaction facilitated by a suitable catalyst introduces the amino group onto the aromatic ring.
Azepane Ring Construction: : This step involves cyclization reactions that form the azepane structure.
Final Assembly: : The ethyl ester group is introduced last, often through an esterification reaction with ethanol under acidic conditions.
Industrial Production Methods
In industrial settings, large-scale production of this compound may use automated reactors and optimized catalytic processes to increase yield and efficiency. Key considerations include temperature control, solvent choice, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: : Using agents like potassium permanganate to modify functional groups.
Reduction: : Applying reducing agents such as lithium aluminum hydride to alter the sulfonyl group.
Substitution: : Electrophilic or nucleophilic substitution reactions involving the benzoyl or thiophene ring structures.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral media.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: : Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophilic agents like alkoxides for nucleophilic substitution.
Major Products
The primary products depend on the reaction type:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Removal of oxygen to produce amino derivatives.
Substitution: : Introduction of halogen or alkyl groups.
Aplicaciones Científicas De Investigación
Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate finds uses in:
Chemistry: : As an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Inhibiting enzymes or proteins due to its complex structure.
Medicine: : Potential therapeutic applications for modulating biological pathways.
Industry: : Used in developing materials with specific chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with molecular targets like enzymes or receptors. Its structure allows it to bind to active sites or alter protein conformation, influencing biological pathways. The azepane ring, in particular, can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other thiophene derivatives, Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its combined sulfonyl, azepane, and ester functionalities, offering a distinctive set of chemical properties.
Similar Compounds
Thiophene-2-carboxylic acid derivatives: : Lacking the azepane ring, offering different reactivity.
Sulfonylated benzamides: : Without the thiophene ring, affecting their electronic properties and interactions.
This compound stands out due to its multifaceted structure, enabling a wide range of applications and interactions. Would you like to dive deeper into any specific section or explore another topic?
Propiedades
IUPAC Name |
ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S2/c1-5-30-23(27)20-16(3)17(4)31-22(20)24-21(26)18-11-10-15(2)19(14-18)32(28,29)25-12-8-6-7-9-13-25/h10-11,14H,5-9,12-13H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFMJHNTBNMEPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392650.png)


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)



![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2392661.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)


![N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide](/img/structure/B2392669.png)

